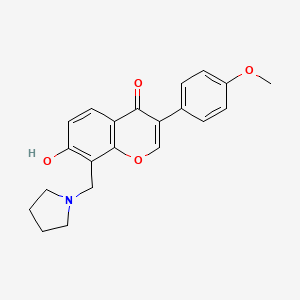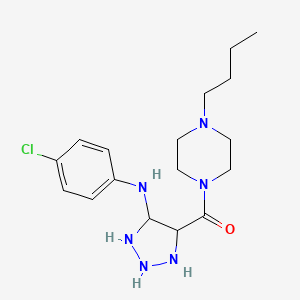
4-(4-butylpiperazine-1-carbonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-butylpiperazine-1-carbonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine, also known as BCT, is a small molecule that has gained attention in the scientific community due to its potential applications in drug discovery and development. BCT belongs to the class of triazole-containing compounds, which have been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. In
Scientific Research Applications
Chemical Synthesis and Structural Analysis
Research into compounds with similar functionalities includes the synthesis and structural analysis of various heterocyclic compounds, such as triazoles and piperazines. These studies often focus on the development of new synthetic methodologies, reaction mechanisms, and the exploration of the chemical properties of these compounds. For example, the work on the synthesis of poly-α,α-diphenylglycine via the thermal decomposition of triazolinones provides insight into novel polymerization processes and the structural characteristics of the resulting polymers (Ikeda, Smets, & L'abbé, 1973).
Biological Activities and Pharmaceutical Applications
Compounds containing triazole and piperazine moieties are of significant interest due to their diverse biological activities. Research in this area has led to the discovery of compounds with antimicrobial, antitumor, and receptor affinity properties. For instance, studies on the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives highlight the potential of these compounds in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Additionally, the exploration of substituted 1,3,5-triazinylpiperazines for their affinity to serotonin receptors suggests applications in designing drugs targeting the central nervous system (Łażewska, Kurczab, Więcek, Satała, Kieć‐Kononowicz, & Handzlik, 2019).
Material Science and Ligand Design
The structural versatility of compounds with triazole and piperazine units enables their use in material science and as ligands in coordination chemistry. For example, the study on complexes of the fac-{Re(CO)3}+ core with tridentate ligands derived from arylpiperazines reveals their potential in creating sophisticated molecular architectures with specific electronic and geometric properties, useful in catalysis and material science applications (Wei, Banerjee, Levadala, Babich, & Zubieta, 2004).
properties
IUPAC Name |
(4-butylpiperazin-1-yl)-[5-(4-chloroanilino)triazolidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27ClN6O/c1-2-3-8-23-9-11-24(12-10-23)17(25)15-16(21-22-20-15)19-14-6-4-13(18)5-7-14/h4-7,15-16,19-22H,2-3,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLZIOZYEDJKQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCN(CC1)C(=O)C2C(NNN2)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-butylpiperazine-1-carbonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d][1,3]dioxol-5-yl)-N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2432379.png)
![2-(naphthalen-2-yloxy)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2432381.png)
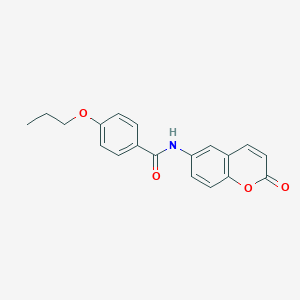
![2-(3-chlorobenzyl)-N-cyclohexyl-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2432384.png)
![(4-benzylpiperidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2432386.png)

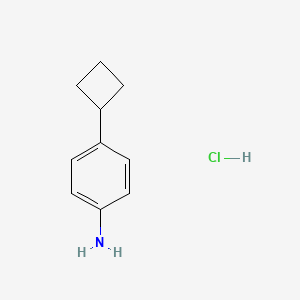

![2-[(E)-3-methylbutylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B2432392.png)
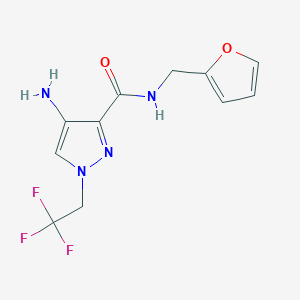
![3-[5,6-dichloro-1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2432396.png)
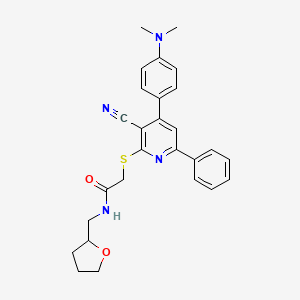
![N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide](/img/structure/B2432399.png)
